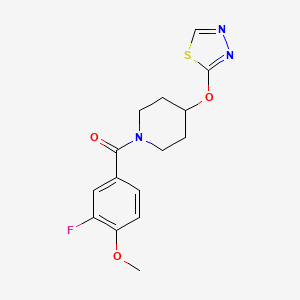

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

描述

属性

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)14(20)19-6-4-11(5-7-19)22-15-18-17-9-23-15/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCOBKZSBVDCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been described as selective inhibitors of glutaminase 1 (gls1).

Mode of Action

Based on its structural similarity to known gls1 inhibitors, it may interact with GLS1 to inhibit its activity. GLS1 is an enzyme that converts glutamine into glutamate, a critical step in several metabolic pathways.

Biochemical Pathways

The inhibition of GLS1 affects several biochemical pathways. The most significant is the disruption of glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This disruption can affect cellular energy production and other downstream processes that rely on these metabolites.

Pharmacokinetics

The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure.

Result of Action

The inhibition of GLS1 by this compound could potentially lead to a decrease in the production of glutamate. This could disrupt several cellular processes, including energy production and signal transduction. The exact cellular effects would depend on the specific cell type and the role of glutaminolysis in its metabolism.

生物活性

The compound 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a novel derivative that combines a piperidine core with a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Structure and Synthesis

The compound features a piperidine ring linked to a thiadiazole group, which is known for its biological significance. The synthesis typically involves the reaction of a piperidine derivative with a thiadiazole precursor under controlled conditions, often utilizing various reagents to facilitate the formation of the desired structure.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole , including those similar to our compound, exhibit significant antimicrobial activity. A review highlighted that various thiadiazole derivatives possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

- Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds derived from 2-amino-1,3,4-thiadiazole demonstrated higher antimicrobial activity compared to standard antibiotics like ciprofloxacin .

- Antifungal Activity : Certain derivatives have been reported to exhibit considerable antifungal effects against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating their potential as effective antifungal agents .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 32 |

| This compound | Antifungal | C. albicans | 24 |

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives can also serve as promising anticancer agents. The compound's structure allows it to interact with cellular pathways involved in cancer progression.

- Cytotoxicity Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain thiadiazole derivatives induce significant cytotoxic effects. For example, compounds similar to our target compound exhibited IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies demonstrate that these compounds can alter cell cycle progression and increase apoptotic markers such as Bax/Bcl-2 ratios and caspase activity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.36 | Apoptosis induction |

| This compound | HepG2 | 3.21 | Cell cycle arrest |

Study on Antimicrobial Activity

A study conducted by Rezki et al. synthesized various thiadiazole derivatives and tested them against multiple microbial strains. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Study on Anticancer Activity

In another investigation focused on anticancer properties, compounds related to our target demonstrated selective cytotoxicity towards cancerous cells compared to normal cells. The study utilized MTT assays to evaluate cell viability and confirmed the compounds' potential through detailed analysis of cell cycle dynamics .

化学反应分析

Reactivity of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole moiety is electron-deficient, making it prone to nucleophilic substitution and cycloaddition reactions.

Key Findings :

-

Substitution at the 2-position (oxy group) is sterically and electronically favored due to the electron-withdrawing nature of the thiadiazole ring .

-

Halogenation at the 5-position enhances electrophilicity, enabling further functionalization .

Piperidine Moiety Reactions

The piperidine ring’s secondary amine and ether-linked thiadiazole group enable alkylation, acylation, and oxidation.

Key Findings :

-

The 4-(1,3,4-thiadiazol-2-yloxy)piperidine group undergoes regioselective alkylation at the nitrogen atom.

-

Oxidation of the piperidine ring is limited due to steric hindrance from the thiadiazole substituent.

Benzoyl Group Transformations

The 3-fluoro-4-methoxybenzoyl group participates in electrophilic substitution and demethylation.

Key Findings :

-

Demethylation under acidic conditions generates a phenolic group, enhancing hydrogen-bonding potential .

-

The fluorine atom’s meta-directing effect governs regioselectivity in nitration .

Cross-Coupling Reactions

The thiadiazole and benzoyl groups enable catalytic cross-coupling for structural diversification.

Key Findings :

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

| Condition | Observation | Source(s) |

|---|---|---|

| Acidic (HCl, 1M) | Hydrolysis of the amide bond | |

| Basic (NaOH, 1M) | Degradation of thiadiazole ring |

Key Findings :

-

The amide bond between benzoyl and piperidine is labile under strong acidic conditions.

-

Thiadiazole ring stability decreases in alkaline media due to ring-opening reactions .

Biological Activity and Reactivity

The compound’s reactivity correlates with its anticancer and antimicrobial properties:

| Biological Target | Interaction Mechanism | Source(s) |

|---|---|---|

| Caspase-8 Inhibition | Hydrogen bonding via thiadiazole | |

| DNA Intercalation | π-Stacking with benzoyl group |

Synthetic Optimization Strategies

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine (BJ42265)

- Structure : Replaces the 3-fluoro-4-methoxybenzoyl group with a 4-(1H-pyrazol-1-yl)benzenesulfonyl substituent.

- Molecular Weight : 391.47 g/mol (vs. target compound’s unreported weight).

- The pyrazole ring may confer distinct binding interactions in biological systems.

- Applications: Not explicitly stated, but sulfonyl groups are common in enzyme inhibitors .

5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol Derivatives

- Structure : Features an oxadiazole-thiol group instead of thiadiazol-2-yloxy.

- Key Differences : The oxadiazole-thiol moiety enhances hydrogen-bonding capacity, which may improve enzyme inhibition (e.g., antibacterial targets). However, thiadiazole derivatives like the target compound often exhibit stronger π-π stacking due to sulfur’s electronegativity .

Quinazolinone-Piperidine Derivatives

- Structure: Piperidine linked to quinazolinone rings with varied substituents (e.g., dimethoxybenzoyl, methylenedioxybenzoyl).

- Key Differences: Quinazolinone cores are associated with CNS activity, while the target compound’s thiadiazole and benzoyl groups suggest broader applications in antimicrobial or agrochemical contexts .

Pharmacological and Functional Comparisons

- Antibacterial Activity : Thiadiazole derivatives (e.g., target compound) often outperform oxadiazoles due to sulfur’s role in disrupting bacterial membranes .

- Enzyme Inhibition : Oxadiazole-thiols () show strong inhibition via thiol-mediated binding, whereas thiadiazol-2-yloxy groups may rely on hydrophobic interactions .

- Agricultural Potential: Thiadiazole derivatives like those in promote crop growth at low concentrations, suggesting the target compound could share similar agrochemical utility .

常见问题

Basic: What are the recommended synthetic routes for 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, and what key reaction conditions influence yield?

The synthesis typically involves coupling the 3-fluoro-4-methoxybenzoyl moiety to the piperidine ring followed by introducing the thiadiazole group. Key steps include:

- Nucleophilic substitution : Reacting 4-hydroxypiperidine with 1,3,4-thiadiazol-2-yl chloride under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethylformamide (DMF) .

- Acylation : Coupling the benzoyl group using activated esters (e.g., acid chlorides) in ethanol or dichloromethane at 0–25°C .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

- Purification : Recrystallization from methanol or ethanol improves purity .

Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : Verify substituent positions via chemical shifts:

- The 3-fluoro-4-methoxybenzoyl group shows aromatic proton splitting patterns (δ 6.8–7.5 ppm) and distinct methoxy (δ ~3.8 ppm) and fluorine-coupled signals .

- Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize the coupling reaction between the benzoyl and thiadiazolyloxy moieties to enhance regioselectivity?

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature (0°C vs. room temperature) .

- Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling efficiency .

- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

Advanced: What strategies resolve contradictions in biological activity data across substituted analogs?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluoro vs. methoxy) and compare bioactivity trends .

- In silico modeling : Use molecular docking to assess binding affinity variations with target enzymes (e.g., cytochrome P450) .

- Analytical validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities skewing results .

Basic: What in vitro assays are appropriate for initial biological screening of this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or kinase activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced: How does the electronic nature of substituents on the benzoyl ring affect reactivity in nucleophilic acyl substitution?

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the carbonyl carbon, accelerating substitution rates .

- Electron-donating groups (e.g., -OCH₃) : Reduce reactivity but improve solubility for downstream applications .

- DFT calculations : Predict charge distribution and transition states to guide synthetic modifications .

Advanced: What computational methods aid in predicting binding affinity with target enzymes?

- Molecular docking (AutoDock Vina) : Simulate ligand-enzyme interactions using crystal structures from the PDB .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

- QSAR models : Corrogate electronic descriptors (HOMO/LUMO) with experimental IC₅₀ values .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

- Recrystallization : Use methanol or ethanol to remove unreacted starting materials .

- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar impurities .

- Acid-base extraction : Separate ionic byproducts using aqueous HCl/NaOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。